4-クロロ-4-メチル-5-メチレン-1,3-ジオキソラン-2-オン

概要

説明

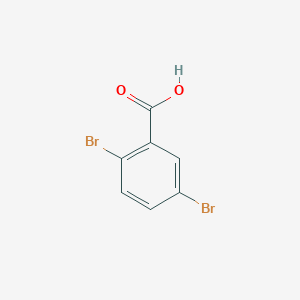

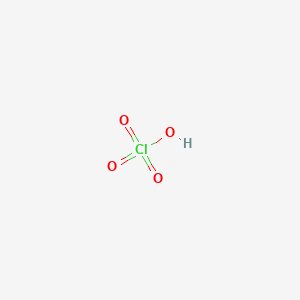

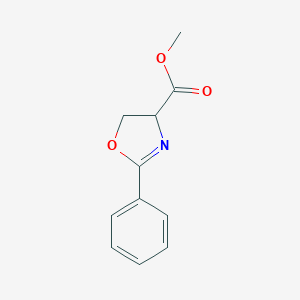

4-chloro-4-methyl-5-methylene-1,3-dioxolan-2-one is a heterocyclic organic compound. It is a novel intermediate used in the synthesis of various prodrugs. This compound is particularly valued for its ability to improve the chemical stability and bioavailability of drugs that otherwise have limited medicinal use due to these issues .

科学的研究の応用

4-chloro-4-methyl-5-methylene-1,3-dioxolan-2-one has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.

Biology and Medicine: The compound is employed in the development of prodrugs to enhance the stability and bioavailability of pharmacologically active compounds

Industry: It finds use in the production of various chemical products, including pharmaceuticals.

作用機序

Target of Action

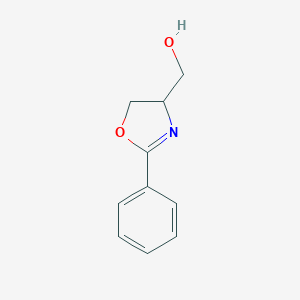

It is known to be a useful intermediate for the synthesis of 4-chloromethyl-5-methyl-1,3-dioxolene-2-one , which is used as a modifying agent for making various prodrugs .

Mode of Action

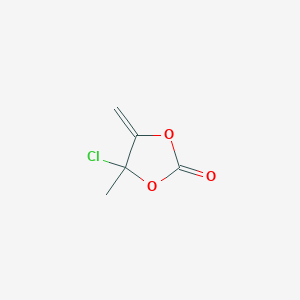

The compound interacts with its targets through a series of chemical reactions. The ene-chlorination of 4,5-dimethyl-1,3-dioxol-2-one with chlorine or sulfuryl chloride affords 4-chloro-4-methyl-5-methylene-1,3-dioxolan-2-one . This compound then undergoes an allylic rearrangement to afford 4-chloromethyl-5-methyl-1,3-dioxolene-2-one .

Biochemical Pathways

It is known to be involved in the synthesis of prodrugs . Prodrugs are biologically inactive compounds that can be metabolized in the body to produce an active drug. They are designed to improve the bioavailability of drugs, and their synthesis often involves complex biochemical pathways.

Result of Action

The primary result of the action of 4-chloro-4-methyl-5-methylene-1,3-dioxolan-2-one is the production of 4-chloromethyl-5-methyl-1,3-dioxolene-2-one . This compound is used as a modifying agent to create prodrugs, which have improved pharmacological properties compared to the original drug .

Action Environment

The action of 4-chloro-4-methyl-5-methylene-1,3-dioxolan-2-one can be influenced by various environmental factors. For instance, the yield of the reaction can be affected by the temperature and the type of solvent used . .

将来の方向性

生化学分析

Biochemical Properties

It is known that this compound is an intermediate in the synthesis of prodrugs Prodrugs are biologically inactive compounds that can be metabolized in the body to produce an active drug

Cellular Effects

As an intermediate in the synthesis of prodrugs , it may influence cell function indirectly through the active drugs that it helps to produce. Specific impacts on cell signaling pathways, gene expression, and cellular metabolism have not been reported in the literature.

Molecular Mechanism

It is known to undergo a rearrangement reaction to yield a product useful in the synthesis of prodrugs

Metabolic Pathways

As an intermediate in the synthesis of prodrugs , it is likely to be involved in metabolic processes, but the specific enzymes or cofactors it interacts with, and its effects on metabolic flux or metabolite levels, are not currently known.

準備方法

The synthesis of 4-chloro-4-methyl-5-methylene-1,3-dioxolan-2-one typically involves the ene-chlorination of 4,5-dimethyl-1,3-dioxol-2-one using chlorine or sulfuryl chloride. This reaction yields 4-chloro-4-methyl-5-methylene-1,3-dioxolan-2-one in good yield. The compound can then undergo an allylic rearrangement to produce the desired product .

Reaction Conditions:

Temperature: The reaction is typically carried out at elevated temperatures, around 90°C.

Reagents: Chlorine or sulfuryl chloride is used for the ene-chlorination step.

化学反応の分析

4-chloro-4-methyl-5-methylene-1,3-dioxolan-2-one undergoes several types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro group.

Rearrangement Reactions: It can undergo allylic rearrangement to form different structural isomers.

Common Reagents and Conditions:

Nucleophiles: Various nucleophiles can be used in substitution reactions.

Catalysts: Catalysts such as Lewis acids may be employed to facilitate certain reactions.

Major Products:

類似化合物との比較

4-chloro-4-methyl-5-methylene-1,3-dioxolan-2-one can be compared with other similar compounds such as:

4-Chloro-1,3-dioxolan-2-one: This compound also contains a chloro group and a dioxolane ring but lacks the methylene group, making it less versatile in certain reactions

4-Chloromethyl-5-methyl-1,3-dioxolene-2-one: This is a direct derivative of 4-chloro-4-methyl-5-methylene-1,3-dioxolan-2-one and is used as a modifying agent for prodrugs

Uniqueness:

特性

IUPAC Name |

4-chloro-4-methyl-5-methylidene-1,3-dioxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClO3/c1-3-5(2,6)9-4(7)8-3/h1H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHRYDCOBLQUKRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=C)OC(=O)O1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50461526 | |

| Record name | 1,3-Dioxolan-2-one, 4-chloro-4-methyl-5-methylene- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50461526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95579-71-8 | |

| Record name | 1,3-Dioxolan-2-one, 4-chloro-4-methyl-5-methylene- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50461526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。